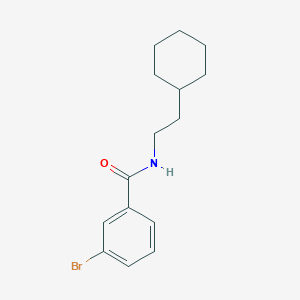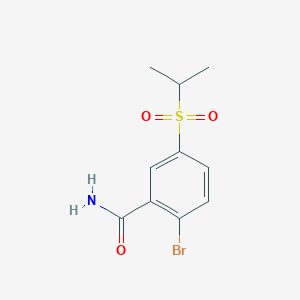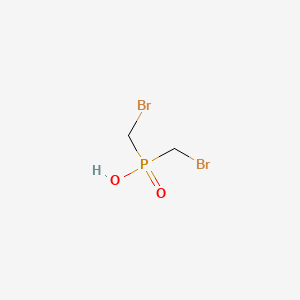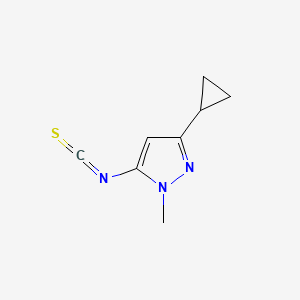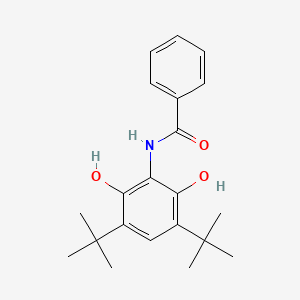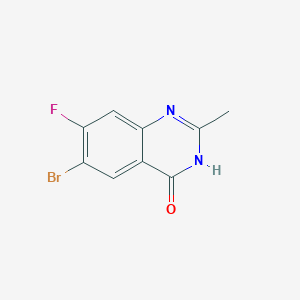
6-Bromo-7-fluoro-2-methylquinazolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7-fluoro-2-methyl-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and fluorine atoms in the structure can significantly influence the compound’s reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-2-methyl-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable quinazolinone precursor.
Bromination: Introduction of the bromine atom at the 6th position using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of the fluorine atom at the 7th position using fluorinating agents such as Selectfluor.
Methylation: Introduction of the methyl group at the 2nd position using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-7-fluoro-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group can lead to the formation of 6-azido-7-fluoro-2-methyl-4(3H)-quinazolinone.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-7-fluoro-2-methyl-4(3H)-quinazolinone depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-methyl-4(3H)-quinazolinone: Lacks the fluorine atom, which may affect its reactivity and biological activity.
7-Fluoro-2-methyl-4(3H)-quinazolinone: Lacks the bromine atom, which may influence its chemical properties.
2-Methyl-4(3H)-quinazolinone: Lacks both bromine and fluorine atoms, serving as a simpler analog.
Uniqueness
6-Bromo-7-fluoro-2-methyl-4(3H)-quinazolinone is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological properties. These halogen atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propriétés
Formule moléculaire |
C9H6BrFN2O |
|---|---|
Poids moléculaire |
257.06 g/mol |
Nom IUPAC |
6-bromo-7-fluoro-2-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6BrFN2O/c1-4-12-8-3-7(11)6(10)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14) |
Clé InChI |
OJAGKZMDYTUCHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC(=C(C=C2C(=O)N1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13913798.png)
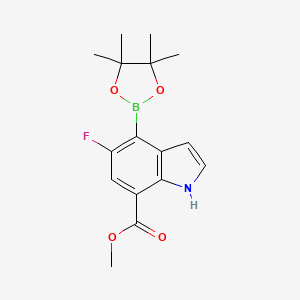
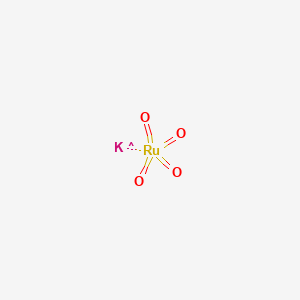
![1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B13913812.png)
![7-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13913817.png)

